molecular formula C14H16N4O B2641588 1-(2-(Pyrimidin-5-yl)ethyl)-3-(o-tolyl)urea CAS No. 2034396-78-4

1-(2-(Pyrimidin-5-yl)ethyl)-3-(o-tolyl)urea

Cat. No.: B2641588
CAS No.: 2034396-78-4
M. Wt: 256.309
InChI Key: HJJIORDXNWROTK-UHFFFAOYSA-N
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Description

1-(2-(Pyrimidin-5-yl)ethyl)-3-(o-tolyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a pyrimidine ring, an ethyl linker, and an o-tolyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Pyrimidin-5-yl)ethyl)-3-(o-tolyl)urea typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrimidine-5-carboxaldehyde, ethylamine, and o-tolyl isocyanate.

    Formation of Intermediate: Pyrimidine-5-carboxaldehyde is reacted with ethylamine under controlled conditions to form the intermediate 2-(pyrimidin-5-yl)ethylamine.

    Urea Formation: The intermediate is then reacted with o-tolyl isocyanate to form the final product, this compound. This step typically requires the use of a suitable solvent and may involve heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Pyrimidin-5-yl)ethyl)-3-(o-tolyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized urea derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

1-(2-(Pyrimidin-5-yl)ethyl)-3-(o-tolyl)urea has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(Pyrimidin-5-yl)ethyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(Pyrimidin-5-yl)ethyl)-3-(p-tolyl)urea: Similar structure with a para-tolyl group instead of an ortho-tolyl group.

    1-(2-(Pyrimidin-5-yl)ethyl)-3-(m-tolyl)urea: Similar structure with a meta-tolyl group instead of an ortho-tolyl group.

    1-(2-(Pyrimidin-5-yl)ethyl)-3-phenylurea: Similar structure with a phenyl group instead of a tolyl group.

Uniqueness

1-(2-(Pyrimidin-5-yl)ethyl)-3-(o-tolyl)urea is unique due to the specific positioning of the o-tolyl group, which can influence its chemical reactivity and biological activity. The presence of the pyrimidine ring also contributes to its distinct properties compared to other urea derivatives.

Properties

IUPAC Name

1-(2-methylphenyl)-3-(2-pyrimidin-5-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c1-11-4-2-3-5-13(11)18-14(19)17-7-6-12-8-15-10-16-9-12/h2-5,8-10H,6-7H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJIORDXNWROTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCCC2=CN=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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